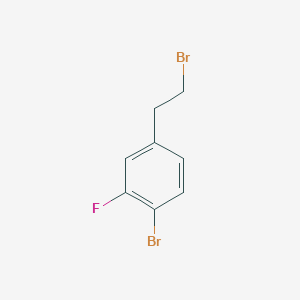

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene

Übersicht

Beschreibung

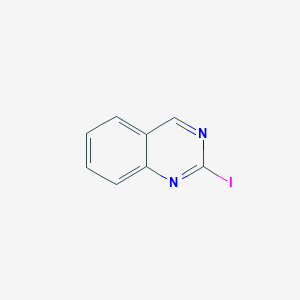

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known as 4-Bromophenethyl bromide .

Synthesis Analysis

The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene can be viewed using Java or Javascript . The average mass of this compound is 263.957 Da and the monoisotopic mass is 261.899261 Da .Chemical Reactions Analysis

The NMR spectrum of 1-bromo-4-ethylbenzene has a typical ethyl quartet and a typical para-substitution pattern for the ring protons . The spectrum of (2-bromoethyl)benzene should show a pair of triplets for the methylene protons and a complex pattern for the ring protons .Physical And Chemical Properties Analysis

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene has an empirical formula of C8H8Br2 . The molecular weight of this compound is 263.957 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene is primarily utilized in various chemical synthesis processes and reactions:

- Versatile Synthon for No-Carrier-Added 1-Bromo-4-[18F]fluorobenzene : It's a vital intermediate for 18F-arylation reactions, particularly useful in metallo-organic or Pd-catalyzed coupling reactions. The compound has been studied for its preparation through nucleophilic aromatic substitution reactions, showcasing its potential in radiopharmaceutical chemistry (Ermert et al., 2004).

- Pathway to 1,4-Bis(bromomethyl)-2-fluorobenzene : Utilizing p-xylene as a starting material, this compound is obtained through a series of reactions including nitration, reduction, diazotization, and bromination. The synthesized structure has been confirmed through various spectroscopic methods, indicating its relevance in organic synthesis (Song Yan-min, 2007).

- Foundation for Carbonylative Transformations : It's a crucial reactant in palladium-catalyzed carbonylative reactions with various nucleophiles. This leads to the formation of six-membered heterocycles, expanding its utility in the field of organic synthesis (Jianbin Chen et al., 2014).

Photophysical Studies

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene also finds application in photophysical studies, analyzing the effects of substituents on molecular behavior:

- Photofragment Translational Spectroscopy : This compound has been studied under ultraviolet photodissociation to understand the energy distribution and the anisotropy parameter of photofragments. Such studies help in comprehending the molecular dynamics and the substitution effects of the fluorine atom, providing insights into the photophysical properties of aromatic compounds (Xi-Bin Gu et al., 2001).

Material Science and Catalysis

The compound's role extends to material science and catalysis, contributing to the development of new materials and catalytic processes:

- Cobalt-Catalysed Carbonylation : It's involved in cobalt-catalysed methoxycarbonylation, focusing on the chemo- and regio-selectivity of the reaction. The process leads to the synthesis of various fluorobenzoic acid derivatives, showcasing the compound's importance in catalysis and material synthesis (V. Boyarskiy et al., 2010).

Spectroscopic Analysis and Modeling

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene is also significant in spectroscopic analysis and computational modeling:

- NMR Spectroscopy and Computational Modeling : It's used in Grignard experiments, contributing to the understanding of chemoselectivity in the formation of Grignard reagents. This involves the analysis of NMR data and computational modeling to predict the reactivity and structure of the synthesized compounds (S. Hein et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-(2-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZUTNHTBDHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-bromoethyl)-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)